molecular formula C23H25FN4O4 B2463239 2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-methoxyphenyl)acetamide CAS No. 923146-10-5

2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-methoxyphenyl)acetamide

Katalognummer B2463239
CAS-Nummer: 923146-10-5
Molekulargewicht: 440.475
InChI-Schlüssel: NRQCUZWUOGRYEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H25FN4O4 and its molecular weight is 440.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Agonists for ORL1 Receptor : Research by Röver et al. (2000) explored compounds related to triazaspirodecanone, similar in structure to the compound , as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit high affinity and moderate to good selectivity versus opioid receptors, and behave as full agonists in biochemical assays (Röver et al., 2000).

  • Tachykinin NK2 Receptor Antagonists : A study by Smith et al. (1995) reported on spiropiperidines, which share structural similarities with the compound . These compounds showed significant affinity for the tachykinin NK2 receptor in a rat colon binding assay and displayed antagonist activity in guinea pig trachea (Smith et al., 1995).

  • Potential Antipsychotic Agents : Wise et al. (1985) examined compounds including triazaspirodecanones for their antipsychotic profiles in pharmacological test models. These compounds showed promising results in behavioral tests predictive of antipsychotic efficacy (Wise et al., 1985).

  • Antiviral Evaluation : A study by Apaydın et al. (2020) focused on spirothiazolidinone derivatives, similar in structure to the compound , for their antiviral activity. These compounds showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the versatility of this scaffold for developing antiviral molecules (Apaydın et al., 2020).

  • Anxiolytic-like Properties : Research by Wichmann et al. (2000) on triazaspirodecanone derivatives found one compound to exhibit anxiolytic-like effects in vivo, confirming the effects observed with the OFQ peptide in rats (Wichmann et al., 2000).

  • Anticonvulsant Agents : Liu et al. (2016) synthesized benzothiazole derivatives with structural similarities to the compound and evaluated them for anticonvulsant activity. The compounds showed potent anticonvulsant activities with lower neurotoxicity, suggesting their potential as anticonvulsant agents (Liu et al., 2016).

  • Antioxidant and Anti-inflammatory Compounds : A study by Koppireddi et al. (2013) on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides showed good antioxidant activity and excellent anti-inflammatory activity, indicating potential for such compounds in these areas (Koppireddi et al., 2013).

  • Opioid Receptor Modulators : A 2005 study by Jordan et al. investigated a series of biarylalkyl triazaspirodecanones for their activity at opioid and ORL-1 receptors. These compounds, structurally related to the compound , showed enhanced affinity for the mu-opioid receptor (Jordan et al., 2005).

Eigenschaften

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O4/c1-32-19-5-3-2-4-18(19)25-20(29)15-27-12-10-23(11-13-27)21(30)28(22(31)26-23)14-16-6-8-17(24)9-7-16/h2-9H,10-15H2,1H3,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQCUZWUOGRYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.